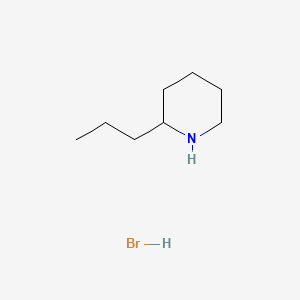

2-Propylpiperidine hydrobromide

Description

Properties

Molecular Formula |

C8H18BrN |

|---|---|

Molecular Weight |

208.14 g/mol |

IUPAC Name |

2-propylpiperidine;hydrobromide |

InChI |

InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H |

InChI Key |

BWMPAYPMHXMUAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCCN1.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propylpiperidine Hydrobromide and Analogues

Strategies for the Construction of the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a fundamental step in the synthesis of 2-propylpiperidine (B147437). Various strategies have been developed to construct this heterocyclic system, often involving catalytic processes and cyclization reactions.

Catalytic Hydrogenation and Reductive Cyclization Pathways

Catalytic hydrogenation of pyridine (B92270) precursors is a widely employed method for the synthesis of piperidines. This approach typically involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a metal catalyst and a hydrogen source. A variety of catalysts, including rhodium, ruthenium, and palladium, have been utilized for this transformation. For instance, the hydrogenation of 2-propylpyridine (B1293518) can directly yield 2-propylpiperidine.

Reductive amination represents another key strategy, where a dicarbonyl compound or a keto-aldehyde undergoes cyclization in the presence of an amine and a reducing agent to form the piperidine ring. This method offers a versatile entry to substituted piperidines by varying the starting materials.

Recent advancements have focused on developing more efficient and selective catalytic systems. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful tool for producing enantioenriched piperidines. In one study, an iridium catalyst with the ligand MeO-BoQPhos was used for the enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts, yielding 2-propylpiperidine with an enantiomeric ratio of 88:12. nih.gov

The table below summarizes representative conditions for the synthesis of 2-substituted piperidines via catalytic hydrogenation.

| Catalyst System | Substrate | Product | Enantiomeric Ratio (er) | Reference |

| [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | N-Benzyl-2-propylpyridinium salt | N-Benzyl-2-propylpiperidine | 88:12 | nih.gov |

| [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | N-Benzyl-2-isopropylpyridinium salt | N-Benzyl-2-isopropylpiperidine | 91:9 | nih.gov |

| [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | N-Benzyl-2-cyclopropylpyridinium salt | N-Benzyl-2-cyclopropylpiperidine | 92:8 | nih.gov |

Intramolecular Cyclization Reactions for 2-Substituted Piperidines

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of 2-substituted piperidines. These reactions involve the formation of the piperidine ring from an acyclic precursor containing both the nitrogen atom and the carbon chain that will form the ring.

One common approach is the aza-Prins cyclization, where an N-acyliminium ion generated from a homoallylic amine undergoes cyclization. Another method involves the intramolecular Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring.

Furthermore, tandem reactions that combine multiple bond-forming events in a single step have been developed for the efficient construction of complex piperidine-containing structures. For example, a tandem reductive amination/double intramolecular Michael addition has been used to generate the quinolizidine (B1214090) core, a bicyclic system containing a piperidine ring, from a linear keto-diester precursor in a single step with high diastereoselectivity. nih.gov

Organometallic Reagents in Stereocontrolled Piperidine Synthesis

Organometallic reagents play a crucial role in the stereocontrolled synthesis of piperidines, enabling the formation of carbon-carbon bonds with high precision. Grignard reagents and organolithium compounds are frequently used to introduce substituents onto the piperidine ring precursor.

The addition of Grignard reagents to chiral N-acyl-4-methoxypyridinium salts has been shown to produce 2-substituted-2,3-dihydro-4-pyridones, which are versatile intermediates for the synthesis of piperidine alkaloids. This method allows for the diastereoselective introduction of an alkyl or aryl group at the 2-position.

Organolithium reagents can also be employed in stereoselective additions to piperidine-derived enecarbamates, providing access to vicinally functionalized piperidines. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Enantioselective Synthesis of 2-Propylpiperidine and its Stereoisomers

The biological activity of many piperidine-containing compounds is highly dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of specific stereoisomers of 2-propylpiperidine is of great importance.

Chiral Auxiliary and Chiral Pool-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Phenylglycinol is a commonly used chiral auxiliary in the synthesis of 2-substituted piperidines. researchgate.net For instance, a phenylglycinol-derived δ-lactam can serve as a versatile intermediate for the synthesis of various piperidine alkaloids, including (R)-coniine (the naturally occurring enantiomer of 2-propylpiperidine). nih.gov

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov These compounds can be used as starting materials for the synthesis of more complex chiral molecules. For example, (R)-aspartic acid has been utilized as a chiral starting material in the synthesis of 3-pyrrolidinylisoxazoles, demonstrating the utility of the chiral pool in constructing nitrogen-containing heterocycles. nih.gov

The following table presents an example of a chiral auxiliary-based synthesis of (R)-coniine.

| Chiral Auxiliary | Key Intermediate | Product | Overall Yield | Reference |

| (R)-Phenylglycinol | (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine | (R)-Coniine | - | nih.gov |

Asymmetric Catalysis in 2-Propylpiperidine Synthesis

Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of enantiomerically enriched compounds. nih.govyoutube.comyoutube.comnih.gov In the context of 2-propylpiperidine synthesis, various catalytic systems have been developed to achieve high levels of enantioselectivity.

As previously mentioned, the iridium-catalyzed asymmetric hydrogenation of 2-propyl-N-benzylpyridinium bromide using the chiral ligand MeO-BoQPhos provides access to enantioenriched N-benzyl-2-propylpiperidine. nih.gov Subsequent debenzylation would then yield the desired 2-propylpiperidine. This method represents a direct and practical route to chiral 2-alkylpiperidines.

The table below highlights the results of the asymmetric hydrogenation of a 2-propylpyridinium salt.

| Catalyst | Ligand | Substrate | Product | Enantiomeric Ratio (er) | Reference |

| [Ir(COD)Cl]₂ | MeO-BoQPhos | N-Benzyl-2-propylpyridinium bromide | N-Benzyl-2-propylpiperidine | 88:12 | nih.gov |

The synthesis of 2-Propylpiperidine hydrobromide can be achieved by treating the free base of 2-propylpiperidine with hydrobromic acid. Similarly, the hydrochloride salt can be prepared using hydrochloric acid. google.comgoogle.com

Diastereoselective and Enantioselective Separation Techniques for 2-Propylpiperidine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the separation of enantiomers and diastereomers of 2-propylpiperidine derivatives is a critical step in the development of new chemical entities. Key techniques employed for this purpose include chiral chromatography and enzymatic resolution.

Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are a powerful tool for the analytical and preparative separation of enantiomers. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. For instance, a covalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoate chiral stationary phase has been successfully used for the enantiomeric resolution of a series of piperidine-2,6-dione drugs under both normal- and reversed-phase conditions. nih.gov This dual-mode applicability is advantageous as it accommodates compounds with varying solubilities and can reduce setup times. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte, leading to different retention times.

Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure compounds. This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, the enzymatic kinetic resolution of 2-piperidineethanol (B17955) has been employed for the enantioselective synthesis of various natural and synthetic compounds. nih.gov The presence of a functional group, such as the alcohol in 2-piperidineethanol, provides a handle for the enzyme to act upon, allowing for the separation of the enantiomers. nih.gov This approach is valuable for producing enantiopure starting materials for further synthesis.

Formation and Derivatization of this compound

The hydrobromide salt of 2-propylpiperidine is a common form for handling and storage of this amine. Furthermore, the derivatization of the 2-propylpiperidine scaffold allows for the exploration of a wider chemical space and the development of analogues with tailored properties.

The formation of this compound is typically achieved through a straightforward acid-base reaction. An optimized protocol involves the treatment of a solution of 2-propylpiperidine in a suitable organic solvent, such as diethyl ether or isopropanol, with a stoichiometric amount of hydrobromic acid (HBr). The reaction is generally exothermic and proceeds rapidly at room temperature.

The hydrobromide salt, being ionic, is typically insoluble in nonpolar organic solvents and precipitates out of the reaction mixture. The precipitate can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum. The purity of the resulting salt can be assessed by its melting point and spectroscopic methods. The use of a slight excess of the amine or acid can be employed to ensure complete conversion, followed by appropriate purification steps to remove the excess reagent.

The secondary amine of the piperidine ring provides a reactive site for the introduction of various substituents at the nitrogen atom. N-alkylation and N-acylation are common methods for the synthesis of N-substituted 2-propylpiperidine derivatives.

N-alkylation can be accomplished by reacting 2-propylpiperidine with an alkyl halide. To avoid the formation of a quaternary ammonium (B1175870) salt, the reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Common bases include potassium carbonate or N,N-diisopropylethylamine (Hünig's base). The choice of solvent and reaction temperature can influence the reaction rate and yield.

| Alkylation Method | Reagents | Conditions | Yield | Reference |

| Direct Alkylation | Alkyl halide, K₂CO₃ | DMF, room temp. | Good | researchgate.net |

| Hünig's Base Method | Alkyl halide, DIPEA | Acetonitrile, room temp. | < 70% | researchgate.net |

| Silver (I) Oxide Method | Alkyl halide, Ag₂O | DMF, 70°C | Good | researchgate.net |

This table presents a summary of common N-alkylation methods for piperidines.

N-acylation is another important transformation, leading to the formation of amides. This is typically achieved by reacting 2-propylpiperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the generated acid. These reactions are generally high-yielding and proceed under mild conditions.

Introducing substituents at specific carbon atoms of the piperidine ring, known as regioselective functionalization, is crucial for creating diverse molecular architectures. C-H activation and directed metalation are powerful strategies to achieve this.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for the site-selective functionalization of the piperidine ring. The regioselectivity can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For instance, the use of an N-Boc protecting group with a specific rhodium catalyst can direct functionalization to the C2 position. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 2 Propylpiperidine Systems

Oxidation Reactions of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 2-propylpiperidine (B147437) is susceptible to oxidation, a common transformation for secondary amines. This process typically involves the formation of N-oxides or other oxidized species, depending on the oxidizing agent and reaction conditions.

One of the primary oxidation products of 2-propylpiperidine is its corresponding N-oxide. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and peracids being common choices. The reaction involves the direct transfer of an oxygen atom from the oxidant to the lone pair of electrons on the piperidine nitrogen.

The oxidation of N-acyl-piperidines has also been studied. For instance, the reaction of N-acyl-piperidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can lead to the formation of piperidin-2-ones. researchgate.net

Furthermore, investigations into the gas-phase oxidation of piperidine using "green oxidants" like hydrogen peroxide and nitrous oxide (N₂O) have been conducted. These studies, carried out at atmospheric pressure without catalysts, aim to identify selective oxidation pathways. scholarpublishing.org The goal is to determine optimal conditions for producing compounds like pyridine (B92270) and 2,3,4,5-tetrahydropyridine from the piperidine ring. scholarpublishing.org

A comparative study on the oxidation of N,N,N,2,2,6,6-heptamethyl-piperidine‐4‐ammonium (B1175870) chloride to form water-soluble N-oxyl radicals highlights various oxidation procedures. researchgate.net While not directly involving 2-propylpiperidine, this research provides insights into the different methods available for oxidizing the piperidine nitrogen to generate stable radical species like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) moieties. researchgate.net

Reduction Processes of the Piperidine Ring and its Substituents

The reduction of the piperidine ring and its substituents is a key aspect of its chemistry, particularly in the synthesis of 2-propylpiperidine itself. The most common route to 2-propylpiperidine is through the reduction of its aromatic precursor, 2-propylpyridine (B1293518).

This reduction is typically accomplished via catalytic hydrogenation. High-pressure hydrogen gas (H₂) is used in the presence of a transition metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). This process involves the addition of hydrogen atoms across the double bonds of the pyridine ring, converting it into the saturated piperidine ring.

Another method for the reduction of aromatic rings that can be applied to pyridine precursors is the Birch reduction. This reaction employs an alkali metal, such as lithium or sodium, dissolved in liquid ammonia, with an alcohol serving as a proton source. lumenlearning.commasterorganicchemistry.com The Birch reduction of benzene, for example, yields 1,4-cyclohexadiene. lumenlearning.com The reactivity of the aromatic ring in a Birch reduction is influenced by substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. lumenlearning.com

The reduction of substituents on the piperidine ring can also be of synthetic importance. For instance, the reduction of a keto-carbonyl group attached to an aromatic ring can be achieved using catalytic hydrogenation (H₂/Pd) under low-pressure conditions at room temperature. lumenlearning.comlibretexts.org This method is particularly useful as it can selectively reduce the carbonyl group without affecting the aromatic ring. libretexts.org

In the context of complex molecule synthesis, the diastereoselective reduction of a substituted pyridine was a key step in forming a 2,4,6-trisubstituted piperidine ring, which served as a core component for the synthesis of (-)-Himeradine A. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the 2-Propylpiperidine Skeleton

The 2-propylpiperidine skeleton can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity differs significantly between the saturated piperidine ring and its aromatic precursor, pyridine.

Nucleophilic Substitution:

The piperidine nitrogen, with its lone pair of electrons, is inherently nucleophilic. This property allows piperidine and its derivatives to act as nucleophiles in substitution reactions. For example, piperidine can react with 3-halogenocyclohex-2-enones in ethanol (B145695) and dimethylformamide, where it displaces the halogen in a nucleophilic substitution reaction. rsc.org

Studies on the nucleophilic aromatic substitution (SNAr) of N-methylpyridinium ions with piperidine in methanol (B129727) have shown that the reaction mechanism involves a rate-determining deprotonation of the addition intermediate. nih.gov This leads to a different leaving group order than what is typically observed in SNAr reactions where nucleophilic addition is the rate-controlling step. nih.gov

2-Propylpiperidine hydrochloride itself can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles. The ring-opening of alkyl aziridines with nucleophilic reagents is another example where piperidine-related structures can be formed through nucleophilic attack. mdpi.com

Electrophilic Substitution:

Electrophilic substitution is more characteristic of aromatic compounds. wikipedia.org In the context of 2-propylpiperidine, electrophilic substitution reactions are more relevant to its precursor, 2-propylpyridine. The pyridine ring is generally less reactive towards electrophiles than benzene.

However, electrophilic aliphatic substitution can occur on the saturated piperidine ring under certain conditions. These reactions involve the displacement of a functional group by an electrophile. wikipedia.org The mechanisms for such reactions can be SE1 (unimolecular) or SE2 (bimolecular). wikipedia.org

The generation of N-acyliminium ions from piperidines represents a form of electrophilic activation. These reactive intermediates can then be attacked by nucleophiles. nih.gov The oxidation of carbamate-protected piperidines with iodine(III) reagents can lead to C-H functionalization, proceeding through such electrophilic intermediates. nih.gov

Intramolecular Rearrangements of 2-Propylpiperidine-Related Systems

The 2-propylpiperidine framework and related systems can undergo various intramolecular rearrangements, often leading to the formation of new ring structures or the repositioning of substituents. These rearrangements are valuable in the synthesis of complex alkaloids and other nitrogen-containing compounds.

One notable example is the Overman rearrangement, which can be used to introduce secondary amines. In the total synthesis of (-)-Himeradine A, a catalyst-controlled Overman rearrangement was employed to install a secondary amine on a complex intermediate containing a piperidine ring. nih.gov

Intramolecular radical rearrangements have also been explored for the synthesis of substituted piperidines. For instance, the 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals generates a strained bicyclic aziridinylcarbinyl radical. This intermediate then undergoes C-N bond fission, leading to a ring-expanded aminyl radical, which can ultimately form substituted piperidines, decahydroquinolines, and octahydroindolizines. nih.gov

Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed as a method for synthesizing piperidines. nih.govacs.org Mechanistic studies of this transformation have provided evidence for the involvement of a copper(II)-fluoride intermediate. nih.gov The reaction proceeds through a pathway where the choice of halide on the amide (N-F vs. N-Cl) significantly impacts the reaction favorability. nih.gov

Furthermore, rearrangements in the pyrrolidine-piperidine series have been documented, highlighting the potential for interconversion and structural modification within these heterocyclic systems. rsc.org The acid-catalyzed rearrangement of N-1-naphthyl-N′-phenylhydrazine, which has been studied for its transitional kinetics, provides a model for understanding the mechanisms of rearrangements in related nitrogen-containing compounds. rsc.org

Advanced Spectroscopic and Stereochemical Characterization of 2 Propylpiperidine Hydrobromide and Analogues

Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is indispensable for confirming the molecular structure of 2-propylpiperidine (B147437) hydrobromide, providing detailed information about its atomic connectivity and functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural analysis of 2-propylpiperidine and its derivatives. nih.govnih.gov These methods provide detailed insights into the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum of piperidine (B6355638), the protons on the carbons adjacent to the nitrogen (C2 and C6) typically appear at a different chemical shift than the other ring protons due to the influence of the heteroatom. For instance, in piperidine itself, the protons at positions 2, 6, and 4 show distinct signals. chemicalbook.com The introduction of a propyl group at the C2 position in 2-propylpiperidine further complicates the spectrum, with the methine proton at C2 and the methylene (B1212753) and methyl protons of the propyl group exhibiting characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy offers a clearer picture of the carbon framework. nih.gov The chemical shifts in the ¹³C NMR spectrum of piperidine derivatives are sensitive to the substitution pattern. For example, the carbon atoms of the piperidine ring and the propyl substituent in 2-propylpiperidine will each give rise to a distinct signal, allowing for unambiguous assignment. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate the proton and carbon signals, providing definitive structural confirmation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine Derivatives This table provides generalized chemical shift ranges. Actual values for 2-propylpiperidine hydrobromide may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine Ring H | 2.7 - 3.2 (α to N), 1.4 - 1.8 (β, γ to N) | 45 - 55 (α to N), 23 - 30 (β, γ to N) |

| Propyl Group CH | ~2.5 - 3.0 (α to ring) | ~60 - 70 (α to ring) |

| Propyl Group CH₂ | ~1.3 - 1.6 | ~20 - 40 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. nih.gov These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

The IR and Raman spectra of piperidine and its derivatives are characterized by several key vibrational bands. researchgate.netnih.gov The N-H stretching vibration in secondary amines like piperidine typically appears in the region of 3300-3500 cm⁻¹. However, in the hydrobromide salt, this band will be shifted and broadened due to the formation of the N⁺-H bond and hydrogen bonding interactions.

The C-H stretching vibrations of the piperidine ring and the propyl group are expected in the 2800-3000 cm⁻¹ region. mdpi.com Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups can often be distinguished. The CH₂ bending (scissoring) vibrations typically occur around 1450-1470 cm⁻¹, while CH₃ bending vibrations are also found in this region. researchgate.net

Table 2: Key Vibrational Frequencies for Piperidine Derivatives This table presents typical frequency ranges. The exact positions of the bands for this compound will be influenced by its specific crystalline environment.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N⁺-H Stretching | Broad, ~2400 - 3200 |

| C-H Stretching (Aliphatic) | 2850 - 2960 |

| CH₂ Bending (Scissoring) | ~1450 - 1470 |

| CH₃ Bending | ~1370 - 1390 and ~1440 - 1460 |

| C-N Stretching | ~1000 - 1250 |

X-ray Diffraction Analysis of this compound Crystalline Forms

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. thieme-connect.de For this compound, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and the conformation of the piperidine ring and the propyl substituent. researchgate.neted.ac.uk

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be utilized. cardiff.ac.uk While not providing the same level of detail as single-crystal analysis, PXRD is a valuable tool for identifying the crystalline phase and can be used in conjunction with computational modeling to gain structural insights. arxiv.orgjcsp.org.pk

Table 3: Hypothetical Crystallographic Data for a Piperidinium Bromide Salt This table illustrates the type of data obtained from a single-crystal X-ray diffraction study. Actual values would be specific to this compound.

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

Chiroptical Methods for Stereochemical Assignment

Since 2-propylpiperidine possesses a stereocenter at the C2 position, it can exist as a pair of enantiomers. Chiroptical methods are essential for distinguishing between these stereoisomers and determining their absolute configuration. numberanalytics.com

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful spectroscopic techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. kud.ac.injasco-global.com

ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. For a chiral molecule like 2-propylpiperidine, the enantiomers will produce mirror-image ORD and CD spectra. The sign of the Cotton effect in the CD spectrum, which is a characteristic positive or negative peak, can often be correlated with the absolute configuration of the stereocenter. kud.ac.in While the piperidine alkaloid itself may not have a strong chromophore for electronic CD in the accessible UV region, derivatization or the study of its hydrobromide salt can sometimes induce measurable signals.

The definitive determination of the absolute configuration (R or S) of the 2-propylpiperidine enantiomers often requires a combination of methods. While X-ray diffraction of a single crystal of one of the enantiomers (or a salt with a chiral counter-ion of known configuration) is the gold standard, it is not always feasible. thieme-connect.de

In the absence of a crystal structure, the absolute configuration can often be assigned by comparing the experimentally measured ORD or CD spectra with those of structurally related compounds of known absolute configuration. rsc.org Additionally, computational methods can be used to predict the chiroptical properties of each enantiomer, and comparison of these theoretical spectra with the experimental data can lead to a confident assignment of the absolute stereochemistry. stackexchange.com

Relative stereochemistry, in cases of multiple chiral centers in analogues, can also be elucidated using NMR techniques, particularly through the analysis of nuclear Overhauser effects (NOEs) which provide information about the spatial proximity of protons. rsc.org

Computational Chemistry Applications in 2 Propylpiperidine Research

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to the computational study of piperidine-containing molecules. taylorandfrancis.comrsc.org DFT offers a balance between accuracy and computational cost, making it suitable for analyzing the electronic properties and reaction pathways of molecules like 2-propylpiperidine (B147437). coe.eduornl.gov These calculations can elucidate the intricate details of the molecule's behavior, from its electron distribution to its stability and reactivity. rsc.orgresearchgate.net

These computational methods also allow for detailed bonding analysis and the calculation of energetic profiles. For example, DFT has been used to investigate hyperconjugative aromaticity in piperidine (B6355638) derivatives, showing how substituents can induce aromaticity and influence stabilization energies. rsc.org The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT calculations, helps identify the nucleophilic and electrophilic sites within the 2-propylpiperidine structure, predicting how it will interact with other reagents. researchgate.net

| Study Focus | Computational Method | Key Findings/Applications | Reference |

|---|---|---|---|

| Aromaticity Enhancement | DFT (B3LYP/6-311++G(d,p)) | Investigated hyperconjugative aromaticity induced by the anomeric effect in piperidine derivatives. | rsc.org |

| Reactivity and Stability | DFT (B3LYP/6-31G(d,p)) | Compared electronic properties of piperine (B192125) and piperic acid; the piperidine ring was found to enhance chemical stability. | researchgate.net |

| Electronic and Structural Properties | DFT (B3LYP/6–311++G(d,p)) | Analyzed optimized structure, vibrational spectra, and electronic properties (HOMO-LUMO, MEP) of piperidine-based compounds. | researchgate.net |

| Reaction Kinetics | DFT (B3PW91/6–31G(d,p)) | Modeled the thermodynamics and kinetics of SNAr reactions involving piperidine, identifying transition states and intermediates. | researchgate.net |

DFT is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This allows for the detailed elucidation of reaction mechanisms. For example, computational studies have been used to investigate the nucleophilic aromatic substitution (SNAr) reaction of piperidine with dinitropyridine derivatives. researchgate.net These studies, using methods like B3PW91/6–31G(d,p), modeled the reaction pathway and showed it proceeds through a two-step mechanism involving a Meisenheimer complex intermediate. researchgate.net The calculations revealed that electron-withdrawing groups on the pyridine (B92270) ring stabilize the transition state, thereby enhancing the reaction rate. researchgate.net

Similarly, DFT calculations have been instrumental in understanding the Pd-catalyzed dual hydroamination of cycloheptatriene (B165957) to form tropene, revealing a nonclassical oxidative addition-reductive elimination mechanism. acs.org For transformations involving the 2-propylpiperidine scaffold, such as radical-mediated cyclization or catalytic hydrogenation, DFT can predict the most likely pathways, calculate activation energies, and explain observed stereoselectivities. nih.govwhiterose.ac.uk For instance, a theoretical study on the reaction between an n-propyl peroxy radical and HO₂, relevant to atmospheric oxidation, used quantum chemistry to explore the reaction mechanism on both singlet and triplet potential energy surfaces. nih.gov Such approaches could be applied to understand the oxidative transformations of 2-propylpiperidine.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like 2-propylpiperidine, MD simulations can explore its conformational landscape, revealing the different shapes (conformers) the molecule can adopt and the transitions between them. researchgate.net The piperidine ring itself can exist in chair, boat, and twist-boat conformations, and the orientation of the N-H and the C2-propyl group adds further complexity.

MD simulations, often using force fields parameterized by QM data, can track the atomic motions of the molecule in a simulated environment, such as in a solvent. researchgate.net This provides insight into the relative populations of different conformers and the energy barriers for interconversion. Understanding the conformational preferences of 2-propylpiperidine is crucial, as the specific three-dimensional shape of the molecule often dictates its biological activity and how it interacts with molecular targets. researchgate.net For example, MD simulations have been used to investigate the recognition dynamics of ubiquitin, demonstrating how conformational substates and their interconversions are key to the binding mechanism. nih.gov

In Silico Studies on Molecular Recognition and Design Principles

In silico studies are a cornerstone of modern drug discovery and materials science, enabling the rational design of new compounds and the prediction of their interactions with biological targets. researchgate.netelsevierpure.com These computational approaches are widely applied to piperidine-containing molecules to understand the principles of molecular recognition. nih.govrsc.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 2-propylpiperidine) when bound to a second molecule (a receptor or enzyme). elsevierpure.comtandfonline.comresearchgate.net This method is extensively used to study how piperidine derivatives interact with biological targets. tandfonline.comrsc.orgsciencescholar.us

In these studies, the 3D structure of the target protein is used as a template, and computational algorithms "dock" the piperidine ligand into the binding site, calculating a score that estimates the binding affinity. rsc.org For example, docking studies of N-functionalized piperidine derivatives predicted possible binding modes within the active site of the dopamine (B1211576) D2 receptor. tandfonline.com Similarly, piperidine-based compounds have been docked into the active sites of targets like the sigma-1 receptor (S1R), revealing key interactions such as salt bridges with glutamate (B1630785) and aspartate residues and π–cation interactions with phenylalanine. nih.govrsc.org These analyses provide detailed, atom-level insights into the binding mode, highlighting crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. mdpi.comnih.gov This information is invaluable for structure-based drug design, allowing for the targeted modification of the piperidine scaffold to enhance binding affinity and selectivity. nih.govtandfonline.comresearchgate.net

| Piperidine Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| N-functionalized piperidines with 1,2,3-triazole ring | Dopamine D2 Receptor (DRD2) | Predicted possible binding modes in the active site. | tandfonline.com |

| Piperine-inspired analogues | IL-1β and NF-κB | Identified binding site and calculated binding energies for different analogues. | mdpi.com |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | Revealed bidentate salt bridge interactions with Glu172 and Asp126 residues. | rsc.org |

| Piperidine-based Schiff base complexes | DNA and Human Serum Albumin (HSA) | Investigated binding conformations, affinities, and specific interaction sites. | rsc.org |

| Bridged piperidine analogues | P2Y14 Receptor (hP2Y14R) | Suggested a possible binding mode to guide the design of new antagonists. | nih.gov |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. tandfonline.comnih.gov These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, physical, and electronic features. researchgate.net

For piperidine derivatives, QSAR studies have been developed to predict properties like toxicity against Aedes aegypti and inhibitory activity against cancer cell lines. nih.govtandfonline.comnih.gov In a typical study, 2D or 3D descriptors are calculated for a dataset of piperidine compounds with known activities. nih.govtandfonline.com Statistical methods, such as multiple linear regression (MLR), are then used to create a model that links these descriptors to the observed activity. tandfonline.comresearchgate.net For example, a QSAR study on furan-pyrazole piperidine derivatives used 3D autocorrelation descriptors selected by a genetic algorithm to build an MLR model for predicting anticancer activity. nih.govtandfonline.comtandfonline.com The robustness and predictive power of these models are evaluated through rigorous internal and external validation techniques. nih.govtandfonline.com

While many studies focus on structure-activity relationships (QSAR), the same principles apply to structure-reactivity (QSRR) and structure-selectivity (QSSR) relationships. For 2-propylpiperidine, a QSRR model could be developed to predict its reactivity in a specific class of chemical transformations based on descriptors derived from its calculated structure. Such models are powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.netresearchgate.net

Applications of 2 Propylpiperidine Hydrobromide As a Strategic Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The piperidine (B6355638) ring is a common motif in a vast number of bioactive natural products. researchgate.net 2-Propylpiperidine (B147437), as a readily available chiral piperidine derivative, is an attractive starting material for the synthesis of more intricate alkaloids and their analogues. The synthesis of natural products is crucial for confirming their molecular structures and provides opportunities to create analogues with potentially optimized biological activities. rsc.org

The (S)-enantiomer of 2-propylpiperidine is the well-known natural product, (+)-coniine, found in plants like black elderberry. nih.gov Its pre-defined stereocenter at the C2 position is a significant synthetic advantage, allowing for the stereocontrolled synthesis of target molecules. Chemists can leverage this existing chirality to build new stereocenters with a high degree of predictability, avoiding the need for complex asymmetric reactions or costly resolution steps later in the synthetic sequence.

For instance, the synthesis of bis-piperidine alkaloids, such as (-)-anaferine, has been accomplished using derivatives of 2-piperidine ethanol (B145695), highlighting the utility of the 2-substituted piperidine core in building larger, more complex natural product structures. researchgate.net The general strategy involves using the piperidine nitrogen for key bond-forming reactions, while the propyl group can be modified or left intact to become part of the final molecular framework.

Table 1: Examples of Natural Product Classes Accessible from Piperidine Scaffolds

| Natural Product Class | Core Structure | Synthetic Significance of 2-Substituted Piperidines |

|---|---|---|

| Indolizidine Alkaloids | Fused 6-membered and 5-membered nitrogen-containing rings | The piperidine ring serves as the 6-membered ring precursor. |

| Quinolizidine (B1214090) Alkaloids | Fused two 6-membered nitrogen-containing rings | The piperidine scaffold forms one of the core 6-membered rings. |

| Bis-piperidine Alkaloids | Molecules containing two piperidine units | 2-Propylpiperidine can be coupled to form dimeric structures. researchgate.net |

Development of Novel Nitrogen-Containing Heterocyclic Scaffolds Utilizing 2-Propylpiperidine

The development of new synthetic methods to create diverse nitrogen-containing heterocycles is a central theme in medicinal chemistry and drug discovery. nih.govjmchemsci.com 2-Propylpiperidine is an excellent starting point for generating novel heterocyclic scaffolds because its structure can be elaborated in multiple ways. The secondary amine of the piperidine ring can participate in a wide range of chemical transformations, including cyclization and multicomponent reactions, to build new ring systems onto the original scaffold. nih.gov

A powerful strategy involves multicomponent assembly processes, where the piperidine derivative reacts with two or more other components in a single step to rapidly build molecular complexity. For example, a Mannich-type reaction involving a 2-substituted piperidine can lead to intermediates that undergo subsequent cyclizations to form polyheterocyclic systems. nih.gov These approaches allow for the creation of unique, three-dimensional structures that are difficult to access through traditional synthetic routes.

Furthermore, the piperidine ring itself can be a template for constructing even more strained or unusual heterocyclic systems. For example, innovative methods have been developed for converting cis-3,4-epoxy amines into highly strained 4-membered azetidine (B1206935) rings, demonstrating the potential to transform the piperidine core into less common heterocyclic structures. frontiersin.org

Table 2: Synthetic Transformations for Developing Novel Heterocyclic Scaffolds from Piperidines

| Reaction Type | Description | Resulting Scaffold | Reference |

|---|---|---|---|

| Mannich-type Multicomponent Reaction | A one-pot reaction combining the piperidine, an aldehyde, and a ketone or other C-H acidic compound. | Polyheterocyclic systems fused or appended to the piperidine ring. | nih.gov |

| Intramolecular Cyclization | Formation of a new ring by reacting a functional group on a piperidine side chain with the ring nitrogen or another position. | Bicyclic and bridged heterocyclic systems. | nih.govnih.gov |

| Ring-Expansion/Contraction | Chemical transformation of the 6-membered piperidine ring into a different ring size. | Fused pyrrolidines (5-membered) or azepanes (7-membered). | frontiersin.org |

Contributions to Chemical Library Design and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, known as chemical libraries. scispace.com Unlike target-oriented synthesis, which aims to make a single complex molecule, DOS aims to efficiently generate many different molecular frameworks from a common starting point. scispace.comrsc.org These libraries are then screened to discover new chemical probes or drug leads.

2-Propylpiperidine is an ideal scaffold for DOS due to its simple structure and multiple points for diversification. A DOS strategy starting with 2-propylpiperidine might involve a branching reaction pathway where the initial scaffold is subjected to different reaction conditions to produce a variety of core structures. scispace.com

Key diversification points on the 2-propylpiperidine scaffold include:

N-functionalization: The secondary amine can be acylated, alkylated, or used in other reactions to introduce a wide array of substituents.

C-functionalization: The carbon atoms of the piperidine ring can be functionalized.

Stereochemical Diversity: The stereocenter at C2 can be used to control the stereochemistry of subsequent additions, and different stereoisomers of the starting material can be used to create stereochemically diverse products. nih.govnih.gov

By combining these diversification strategies, a single starting material like 2-propylpiperidine hydrobromide can give rise to a large library of compounds with significant variations in their molecular framework, stereochemistry, and functional groups. nih.govnih.govchemrxiv.org

Utilization in Structure-Activity Relationship (SAR) Studies for Chemical Probe Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and chemical probe development. nih.gov An SAR study involves the systematic modification of a biologically active compound (a "hit" or "lead") to understand which parts of the molecule are essential for its activity and to optimize its properties. nih.govnih.gov

The 2-propylpiperidine scaffold is an excellent starting point for SAR studies. Once a derivative of 2-propylpiperidine is identified as having interesting biological activity, chemists can synthesize a series of analogues to explore the SAR. For example, if a compound containing the 2-propylpiperidine core is found to be an inhibitor of a particular enzyme, an SAR campaign would involve synthesizing and testing compounds with modifications such as:

Varying the alkyl group at C2: The propyl group could be replaced with smaller (ethyl, methyl) or larger (butyl, pentyl) alkyl chains, or with branched or cyclic groups, to determine the optimal size and shape for this position.

Modifying the piperidine ring: Substituents could be added to other positions on the ring (C3, C4, C5) to probe for additional binding interactions.

Altering N-substituents: The group attached to the piperidine nitrogen is often a key point of interaction and can be systematically varied. researchgate.net

Changing stereochemistry: The biological activity of the (S)- and (R)-enantiomers can be compared to see if the target is sensitive to the stereochemistry at C2.

The results of these systematic modifications provide a map of the chemical features required for biological activity, guiding the design of more potent and selective chemical probes or drug candidates. nih.gov

Table 3: Hypothetical SAR Study Based on a 2-Propylpiperidine Scaffold

| Compound | R1 (at C2) | R2 (at N1) | R3 (at C4) | Relative Activity |

|---|---|---|---|---|

| Lead Compound | n-Propyl | Benzyl | H | 1x |

| Analogue 1 | Ethyl | Benzyl | H | 0.5x |

| Analogue 2 | Isopropyl | Benzyl | H | 1.2x |

| Analogue 3 | n-Propyl | Phenyl | H | 0.1x |

| Analogue 4 | n-Propyl | Benzyl | Hydroxyl | 5x |

Q & A

Q. What strategies minimize validity threats in studies involving this compound?

- Methodological Answer :

- Internal Validity : Use randomized block designs to control for confounding variables (e.g., batch differences).

- External Validity : Include diverse biological models (e.g., multiple cell lines or animal strains).

- Construct Validity : Validate assays with reference standards (e.g., FDA-approved receptor agonists/antagonists).

- Data Integrity : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.